Cas no 1016724-24-5 ([6-(2-Methoxyethoxy)pyridin-3-yl]methanamine)

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine is a versatile pyridine derivative featuring a methoxyethoxy side chain and a primary amine functional group. This compound is particularly valuable in pharmaceutical and agrochemical research due to its bifunctional reactivity, enabling its use as a key intermediate in the synthesis of biologically active molecules. The methoxyethoxy moiety enhances solubility and bioavailability, while the amine group allows for further derivatization via amidation, reductive amination, or other coupling reactions. Its stable yet modifiable structure makes it suitable for applications in drug discovery, ligand design, and material science. The compound is typically supplied with high purity, ensuring reliable performance in synthetic workflows.
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine structure
1016724-24-5 structure
Product Name:[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine
CAS No:1016724-24-5
MF:C9H14N2O2
MW:182.219662189484
MDL:MFCD09806953
CID:3159857
PubChem ID:20113673
Update Time:2025-06-21

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine
    • G32193
    • Z285175470
    • SCHEMBL16233092
    • AKOS000153884
    • (6-(2-methoxyethoxy)pyridin-3-yl)methanamine
    • CHEMBL4573896
    • KS-7625
    • 1016724-24-5
    • F2147-1556
    • EN300-41907
    • 852-912-0
    • MDL: MFCD09806953
    • Inchi: 1S/C9H14N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-6,10H2,1H3
    • InChI Key: UTHBNFPZTQYWNE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CN=1)CN)CCOC

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 57.4Ų

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine Security Information

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Matrix Scientific
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Matrix Scientific
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Additional information on [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine

Professional Introduction to [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (CAS No. 1016724-24-5)

[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1016724-24-5, has garnered considerable attention due to its potential applications in drug discovery and development. The molecular structure of [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine incorporates a pyridine ring substituted with a 2-methoxyethoxy group, which contributes to its distinctive chemical behavior and reactivity.

The pyridine moiety is a well-known pharmacophore in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. The presence of the 2-methoxyethoxy group further enhances the compound's solubility and bioavailability, making it a promising candidate for various pharmacological applications. Recent studies have highlighted the role of pyridine derivatives in the development of treatments for neurological disorders, cardiovascular diseases, and infectious diseases.

One of the most compelling aspects of [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine is its versatility in chemical modifications. Researchers have explored various derivatives of this compound to optimize its pharmacokinetic properties and target specificity. For instance, modifications at the amine group have been investigated for their potential to enhance binding affinity to specific protein targets. These modifications are often guided by computational modeling and high-throughput screening techniques, which allow for rapid identification of lead compounds with improved therapeutic profiles.

The compound's structural features also make it an attractive scaffold for developing novel therapeutic agents. The pyridine ring can serve as a hinge region, allowing for conformational flexibility that is crucial for effective binding to biological targets. Additionally, the 2-methoxyethoxy group can be engineered to influence metabolic stability and distribution within the body. These characteristics have led to its exploration in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine. These methods often involve multi-step organic reactions that are optimized for high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 3-hydroxypyridine derivatives, which are then functionalized with the 2-methoxyethoxy group followed by amine introduction. Such synthetic strategies ensure that researchers can access sufficient quantities of the compound for both preclinical studies and industrial applications.

In preclinical research, [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine has been evaluated for its potential therapeutic effects in various disease models. Studies have demonstrated its efficacy in inhibiting specific enzymes involved in disease pathways, thereby demonstrating its promise as a lead compound for drug development. For example, research has shown that derivatives of this compound exhibit potent activity against certain kinases, which are overexpressed in cancer cells and contribute to tumor growth and progression.

The compound's interaction with biological targets is further illuminated by structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into how [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine binds to its targets at the molecular level. Such structural information is invaluable for rational drug design, allowing chemists to make informed modifications that enhance binding affinity and selectivity. This approach has been instrumental in developing drugs with improved therapeutic outcomes.

Regulatory considerations also play a crucial role in the development of [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine as a potential therapeutic agent. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for clinical trials and commercialization. Additionally, toxicological studies are essential to assess the safety profile of the compound before it can be tested in human subjects.

The future prospects of [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine are promising, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems may further enhance its efficacy by improving bioavailability and targeting specific tissues or organs. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive advancements in this field, leading to more effective treatments for a wide range of diseases.

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